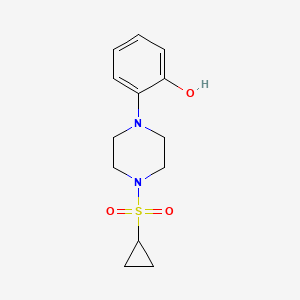
2-(4-Cyclopropylsulfonylpiperazin-1-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Cyclopropylsulfonylpiperazin-1-yl)phenol is a chemical compound that features a phenol group attached to a piperazine ring, which is further substituted with a cyclopropylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclopropylsulfonylpiperazin-1-yl)phenol typically involves the nucleophilic aromatic substitution of a suitable phenol derivative with a piperazine derivative. The reaction conditions often include the use of a base to deprotonate the phenol, facilitating the nucleophilic attack on the piperazine ring. Common solvents for this reaction include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and the reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.
化学反応の分析
Types of Reactions
2-(4-Cyclopropylsulfonylpiperazin-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Sulfides and related derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
科学的研究の応用
2-(4-Cyclopropylsulfonylpiperazin-1-yl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Cyclopropylsulfonylpiperazin-1-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperazine ring can interact with receptors or enzymes. The cyclopropylsulfonyl group may enhance the compound’s stability and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2-(4-Phenylpiperazin-1-yl)phenol: Similar structure but with a phenyl group instead of a cyclopropylsulfonyl group.
2-(4-Methylpiperazin-1-yl)phenol: Similar structure but with a methyl group instead of a cyclopropylsulfonyl group.
Uniqueness
2-(4-Cyclopropylsulfonylpiperazin-1-yl)phenol is unique due to the presence of the cyclopropylsulfonyl group, which can impart distinct chemical and biological properties. This group can enhance the compound’s stability and potentially improve its pharmacokinetic profile compared to similar compounds.
特性
IUPAC Name |
2-(4-cyclopropylsulfonylpiperazin-1-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c16-13-4-2-1-3-12(13)14-7-9-15(10-8-14)19(17,18)11-5-6-11/h1-4,11,16H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRANFCPOHYTJSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(5-Fluoro-2-propan-2-yloxyphenyl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7450059.png)
![(2R)-3-[(6-chloro-1,8-naphthyridin-2-yl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B7450066.png)
![3-Chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid](/img/structure/B7450067.png)
![1-(6-cyclopropylpyridin-2-yl)-3-[2-(1H-pyrazol-4-yl)ethyl]urea](/img/structure/B7450074.png)
![Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate](/img/structure/B7450079.png)
![3-[5-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-3-carbonyl]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane](/img/structure/B7450084.png)
![5-[[1-(2,2-Difluoroethyl)piperidin-4-yl]methyl]-3-(5-methylfuran-2-yl)-1,2,4-oxadiazole](/img/structure/B7450089.png)
![4-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-2-methyl-1H-pyrimidin-6-one](/img/structure/B7450093.png)
![2-(7-azaspiro[4.5]decan-7-ylsulfonyl)-N,N-dimethylpropanamide](/img/structure/B7450113.png)
![2-Fluoro-6-[3-(oxolan-3-ylmethoxymethyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B7450122.png)
![N-methyl-N-[[1-[(1-methylsulfonylcyclohexyl)methyl]triazol-4-yl]methyl]acetamide](/img/structure/B7450137.png)
![Methyl 3-(2-bromo-5-methoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7450138.png)
![2-[(3-Fluoro-5-methylphenyl)sulfonylamino]-3-(oxan-4-yl)propanoic acid](/img/structure/B7450150.png)
![5-[1-(4-Fluorophenyl)butan-2-ylsulfamoyl]furan-2-carboxylic acid](/img/structure/B7450161.png)
